2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)
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Overview
Description
2-Methyl-1-azaspiro[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane is a complex organic compound with the molecular formula C10H18ClNOS and a molecular weight of 235.78 g/mol . This compound is characterized by its unique spiro structure, which includes an oxathiolane ring fused to a bicyclo[2.2.2]octane system. It is typically found in solid form and is known for its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-azaspiro[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane involves multiple steps, starting with the formation of the oxathiolane ring. This is typically achieved through a cyclization reaction involving a thiol and an epoxide under acidic conditions . The resulting intermediate is then reacted with a bicyclo[2.2.2]octane derivative to form the spiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-azaspiro[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-azaspiro[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-azaspiro[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cevimeline Hydrochloride: A similar compound with a spiro structure, used in the treatment of dry mouth.
2-Methylspiro[1,3-oxathiolane-5,3’-quinuclidine] Hydrochloride: Another related compound with similar structural features.
Uniqueness
2-Methyl-1-azaspiro[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20ClNS |
---|---|
Molecular Weight |
233.80 g/mol |
IUPAC Name |
2-methylspiro[1,3-thiazolidine-4,2'-bicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C11H19NS.ClH/c1-8-12-11(7-13-8)6-9-2-4-10(11)5-3-9;/h8-10,12H,2-7H2,1H3;1H |
InChI Key |
OMPVSKCPKDJFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2(CC3CCC2CC3)CS1.Cl |
Origin of Product |
United States |
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